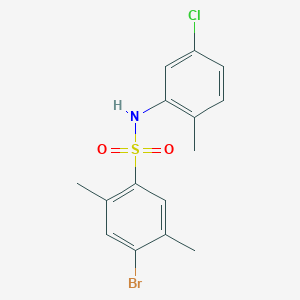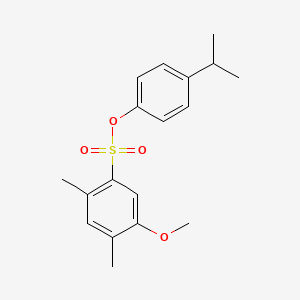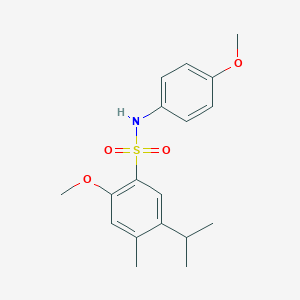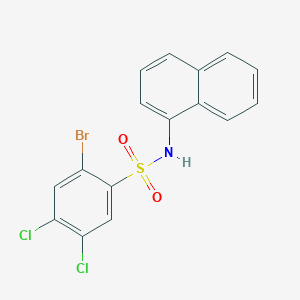
(2,5-Dichlorophenyl) 5-ethyl-2-methoxybenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dichlorophenyl) 5-ethyl-2-methoxybenzenesulfonate, also known as diclofenac sulfone, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of pain and inflammation. It is a derivative of diclofenac, which is one of the most commonly used NSAIDs. Diclofenac sulfone has been found to be more effective than diclofenac in some cases, and it has also been shown to have fewer side effects.
Mécanisme D'action
Diclofenac sulfone works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. By inhibiting COX, (2,5-Dichlorophenyl) 5-ethyl-2-methoxybenzenesulfonate sulfone reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Diclofenac sulfone has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of cytokines, which are involved in the inflammatory response. It has also been shown to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and tissue damage.
Avantages Et Limitations Des Expériences En Laboratoire
Diclofenac sulfone has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It has also been extensively studied, so there is a wealth of information available on its properties and effects. However, there are some limitations to its use. It has been found to have some toxic effects on certain cell types, so caution must be taken when using it in cell-based assays. It also has some limitations in terms of its solubility and stability, which may affect its use in certain experiments.
Orientations Futures
There are several future directions for research on (2,5-Dichlorophenyl) 5-ethyl-2-methoxybenzenesulfonate sulfone. One area of interest is its potential use in the treatment of cancer. It has been found to have anti-proliferative effects on certain cancer cell lines, and it may have potential as a cancer therapy. Another area of interest is its potential use in the treatment of neurodegenerative diseases. It has been found to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. Finally, there is interest in developing new formulations of this compound sulfone that may improve its solubility and stability, and make it more suitable for use in various experimental settings.
In conclusion, this compound sulfone is a promising compound that has been extensively studied for its anti-inflammatory and analgesic properties. It has several advantages for use in laboratory experiments, but also has some limitations. There are several future directions for research on this compound sulfone, including its potential use in cancer therapy and neurodegenerative diseases.
Méthodes De Synthèse
Diclofenac sulfone can be synthesized by reacting 2,5-dichlorophenylacetic acid with 5-ethyl-2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform, and the product is obtained by filtration and purification.
Applications De Recherche Scientifique
Diclofenac sulfone has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to be effective in the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. It has also been used in the treatment of acute pain, postoperative pain, and menstrual pain.
Propriétés
IUPAC Name |
(2,5-dichlorophenyl) 5-ethyl-2-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2O4S/c1-3-10-4-7-13(20-2)15(8-10)22(18,19)21-14-9-11(16)5-6-12(14)17/h4-9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKLGDURHSFPAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B7440425.png)





